molecular formula C7H17NO B12089545 2-Propanol, 1-[(1,1-dimethylethyl)amino]-

2-Propanol, 1-[(1,1-dimethylethyl)amino]-

Cat. No.: B12089545
M. Wt: 131.22 g/mol
InChI Key: AYNBYSNISOAOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-[(1,1-dimethylethyl)amino]- is an organic compound with the molecular formula C7H17NO. It is a type of amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- typically involves the reaction of isobutylene with chlorine and methyl cyanide. The process includes the following steps:

Industrial Production Methods

The industrial production of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, high product purity, and suitability for mass production .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-[(1,1-dimethylethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives .

Scientific Research Applications

2-Propanol, 1-[(1,1-dimethylethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-[(1,1-dimethylethyl)amino]- involves its interaction with molecular targets and pathways. The compound’s amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanol, 1-[(1,1-dimethylethyl)amino]- is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

1-(tert-butylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(9)5-8-7(2,3)4/h6,8-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNBYSNISOAOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902871
Record name NoName_3445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.